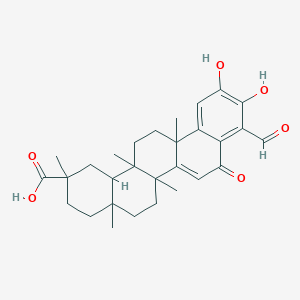

9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid involves multiple steps. One common method includes the extraction from natural sources such as Tripterygium wilfordii Hook F. The process involves:

Extraction: The plant material is crushed and subjected to ultrasonic extraction using 70% ethanol.

Filtration and pH Adjustment: The extract is filtered and adjusted to pH 8 using sodium bicarbonate solution.

Solvent Extraction: The filtrate is extracted with ethyl acetate, and the organic layer is concentrated to obtain the crude product.

Chemical Reactions Analysis

9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid involves the inhibition of specific enzymes. It has been shown to inhibit UDP-glucuronosyltransferase (UGT) isoforms UGT1A6 and UGT2B7, which are involved in the metabolism of various endogenous and exogenous compounds . This inhibition leads to its immunosuppressive activity .

Comparison with Similar Compounds

Similar compounds include other phenanthrene derivatives such as:

Demethylzeylasteral: Shares structural similarities but differs in its biological activity and specific applications.

2-Picenecarboxylic acid: Another phenanthrene derivative with distinct chemical properties and uses.

9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid stands out due to its unique combination of functional groups and its potential in various research fields.

Biological Activity

9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid, also known as Demethylzeylasteral (IUPAC name: (2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid), is a carbopolycyclic compound with potential therapeutic applications. It has garnered interest due to its biological activities and the possibility of serving as a lead compound in drug development.

- Molecular Formula : C29H36O6

- Molecular Weight : 480.60 g/mol

- Topological Polar Surface Area (TPSA) : 112.00 Ų

- LogP : 6.20

Antioxidant Activity

Research indicates that compounds similar to Demethylzeylasteral exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems. Studies have shown that such compounds can reduce oxidative stress markers in various cell lines.

Anti-inflammatory Effects

Demethylzeylasteral has been reported to possess anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that Demethylzeylasteral may exhibit anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

The biological activities of Demethylzeylasteral are primarily attributed to its ability to interact with specific molecular targets:

| Target | Type | Activity |

|---|---|---|

| CLK4 | Kinase | Predicted high affinity (98.61%) |

| DNA lyase | Enzyme | Predicted high affinity (97.85%) |

| IRE1 | Kinase/Endoribonuclease | Predicted high affinity (95.82%) |

| VEGFR2 | Receptor | Predicted moderate affinity (89.20%) |

These interactions suggest that the compound may influence key cellular processes such as cell cycle regulation and apoptosis.

Case Studies

-

In Vitro Study on Cancer Cell Lines

- A study investigated the effects of Demethylzeylasteral on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.

-

Oxidative Stress Reduction

- In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with Demethylzeylasteral significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates.

-

Inflammation Model

- In an animal model of arthritis, administration of Demethylzeylasteral resulted in reduced swelling and pain scores compared to control groups.

Properties

Molecular Formula |

C29H36O6 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid |

InChI |

InChI=1S/C29H36O6/c1-25-6-7-26(2,24(34)35)14-21(25)29(5)11-9-27(3)17-12-19(32)23(33)16(15-30)22(17)18(31)13-20(27)28(29,4)10-8-25/h12-13,15,21,32-33H,6-11,14H2,1-5H3,(H,34,35) |

InChI Key |

ZDZSFWLPCFRASW-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.